molecular formula C9H7N3 B13042789 5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile

5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile

Cat. No.: B13042789
M. Wt: 157.17 g/mol
InChI Key: CPSDQLIKUOLOBN-UHFFFAOYSA-N
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Description

5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-A]pyridine-3-carbonitrile with various reagents under controlled conditions . The reaction conditions often include the use of deep eutectic solvents (DES), which provide a benign environment, high yield, and scalable production .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. The use of DES in the synthesis process not only enhances the yield but also simplifies the work-up procedure, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring system.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are typically mild, allowing for selective transformations without compromising the integrity of the fused ring system .

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anticancer activity is believed to involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to its specific ring fusion and the presence of a nitrile group, which imparts distinct reactivity and potential for functionalization. Its combination of chemical stability and biological activity makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C9H7N3/c1-7-2-3-12-9(4-7)8(5-10)6-11-12/h2-4,6H,1H3

InChI Key

CPSDQLIKUOLOBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NN2C=C1)C#N

Origin of Product

United States

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